1,2-Epoxyhexadecane
Overview
Description
1,2-Epoxyhexadecane is an organic compound classified as an epoxide. It is a white waxy solid or clear colorless liquid with a faint pleasant odor. The molecular formula of this compound is C16H32O, and it has a molecular weight of 240.42 g/mol . This compound is known for its reactivity and is used in various chemical processes and industrial applications.
Mechanism of Action
Target of Action
1,2-Epoxyhexadecane is a type of epoxide . Epoxides are highly reactive and can interact with a variety of biological targets. It’s worth noting that the compound may have potential effects on the respiratory system .
Mode of Action
Epoxides, such as this compound, are known for their reactivity. They can react with a variety of nucleophiles, including water, amines, thiosulfates, carboxylic acids, and hydrogen cyanide . This reactivity allows them to form covalent bonds with biological targets, potentially altering their function.
Pharmacokinetics
Information on the pharmacokinetics of this compound is limited. This compound is a large, hydrophobic molecule with a molecular weight of 240.42 . This suggests that it may have low water solubility and could potentially accumulate in fatty tissues. Its boiling point is 175-180 °C , indicating that it is relatively stable at physiological temperatures.
Result of Action
It’s also worth noting that the compound has been classified as potentially irritating to the skin, eyes, and respiratory system .
Action Environment
This compound is sensitive to heat and moisture . This suggests that the compound’s action, efficacy, and stability could be influenced by environmental conditions such as temperature and humidity. Additionally, the compound’s hydrophobic nature suggests that it could potentially accumulate in fatty tissues, which could influence its distribution within the body.
Biochemical Analysis
Biochemical Properties
1,2-Epoxyhexadecane plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with amino, hydroxyl, and carboxyl groups in biomolecules, forming stable covalent bonds . This reactivity makes it useful in studying enzyme mechanisms and protein functions. For instance, this compound can inhibit the growth of cells when used in combination with other compounds like piperonyl butoxide and glauberite .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It inhibits cell growth and can cause genetic mutations in mammalian cells . The compound influences cell signaling pathways, gene expression, and cellular metabolism by interacting with key enzymes and proteins. For example, it has been observed to cause chromosome aberrations and sister chromatid exchanges in Chinese Hamster Ovary cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. It can inhibit or activate enzymes by modifying their active sites. The compound also affects gene expression by interacting with DNA and RNA, leading to changes in transcription and translation processes . These interactions can result in altered cellular functions and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is sensitive to prolonged exposure to heat and moisture, which can lead to its degradation . Long-term studies have shown that this compound can cause chronic symptoms such as loss of body weight, gastric irritation, and moderate liver damage . These effects highlight the importance of controlling environmental conditions during experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular functions. At high doses, it can cause toxic effects such as acute pulmonary edema, chemical pneumonia, and sensitization . These adverse effects underscore the need for careful dosage control in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, including oxidation and reduction reactions. It is metabolized by cytochrome P450 enzymes, which convert it into more hydrophilic compounds for excretion . The compound can also undergo Baeyer-Villiger oxidation, leading to the formation of decyl acetate and other metabolites . These metabolic pathways are crucial for understanding the compound’s biotransformation and elimination.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It is insoluble in water and tends to accumulate in lipid-rich environments . The compound’s distribution is influenced by its hydrophobic nature, which affects its localization and accumulation in specific cellular compartments.
Subcellular Localization
This compound is localized in various subcellular compartments, including the endoplasmic reticulum and mitochondria. Its activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications . The compound’s presence in specific organelles can affect cellular processes such as energy production and protein synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Epoxyhexadecane can be synthesized from hexadecanal through an epoxidation reaction. The process involves the oxidation of hexadecanal using a suitable oxidizing agent such as peracids (e.g., peracetic acid) under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to achieve optimal yield.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale epoxidation processes. These processes often involve the use of continuous reactors and advanced catalysts to ensure high efficiency and purity of the final product. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 1,2-Epoxyhexadecane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the epoxide group to an alcohol.
Common Reagents and Conditions:
Oxidation: Peracids, hydrogen peroxide, and other oxidizing agents.
Reduction: Metal hydrides, catalytic hydrogenation.
Substitution: Nucleophiles like amines, alcohols, thiols, under acidic or basic conditions.
Major Products Formed:
Diols: Formed through oxidation.
Alcohols: Formed through reduction.
Substituted Products: Formed through nucleophilic ring-opening reactions.
Scientific Research Applications
1,2-Epoxyhexadecane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and polymerization reactions.
Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Comparison with Similar Compounds
- Lauryl glycidyl ether
- Octadecan-1-ol
- Hexadecane
- Octadecylamine
- 1-Hexadecanethiol
- Octadecanethiol
- Octadecane
- Hexadecylamine
- Nonadecane
- Heptadecane
- 1-Hexadecene
- 1-Pentadecanol
- 1-Tetradecanol
- 2-(Dodecyloxy)ethanol
- Oleyl alcohol
- Pentadecane
- Elaidyl alcohol
- Octadec-9-en-1-ol
- Pentadecanoic acid
- Pentadecylamine
- Oleylamine
- Eicosane
- 9-Octadecenylamine
- Octadec-9-en-1-amine
- 1,2-Epoxydodecane
- N,N-Dimethyltetradecylamine
- Tetradecanal
- Dioctyl ether
- Tetradecane .
Uniqueness: 1,2-Epoxyhexadecane is unique due to its specific epoxide structure, which imparts high reactivity and versatility in chemical reactions. This makes it valuable in various applications, from organic synthesis to industrial production .
Properties
IUPAC Name |
2-tetradecyloxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-15-17-16/h16H,2-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZTYVZOIUIIGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O | |
Record name | 1,2-EPOXYHEXADECANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20341 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
68110-12-3 | |
Record name | Oxirane, 2-tetradecyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68110-12-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9025245 | |
Record name | 1,2-Epoxyhexadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9025245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,2-epoxyhexadecane appears as white waxy solid or clear colorless liquid. Faint pleasant odor. (NTP, 1992), Liquid, White solid or colorless liquid; Faint pleasant odor; [CAMEO] Liquid; [MSDSonline] | |
Record name | 1,2-EPOXYHEXADECANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20341 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Oxirane, 2-tetradecyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Epoxyhexadecane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2771 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
518 to 527 °F at 760 mmHg (NTP, 1992) | |
Record name | 1,2-EPOXYHEXADECANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20341 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Reaction (NTP, 1992) | |
Record name | 1,2-EPOXYHEXADECANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20341 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
0.849 at 68 °F (NTP, 1992) - Less dense than water; will float | |
Record name | 1,2-EPOXYHEXADECANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20341 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
7320-37-8 | |
Record name | 1,2-EPOXYHEXADECANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20341 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,2-Epoxyhexadecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7320-37-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Epoxyhexadecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007320378 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxirane, 2-tetradecyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Epoxyhexadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9025245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetradecyloxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.987 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRADECYLOXIRANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B11674G91K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1,2-EPOXYHEXADECANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4187 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
77 to 81 °F (NTP, 1992) | |
Record name | 1,2-EPOXYHEXADECANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20341 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1,2-Epoxyhexadecane detected and analyzed in complex mixtures?
A: Gas Chromatography coupled with Mass Spectrometry (GC-MS) has been successfully employed to identify and quantify this compound in various matrices. This technique provides high sensitivity and selectivity, enabling researchers to analyze the compound even in trace amounts within complex mixtures like smoke-cured meat [] and the products of glucose hydrothermal decomposition [].
Q2: What is the significance of this compound in toxicological studies?
A: this compound is recognized as a carcinogenic metabolite of 1-hexadecene, formed through biotransformation by hepatic microsomes []. Its presence in toxicological investigations is crucial due to its potential to induce mutations in mammalian cells. The L5178Y tk+/- mouse lymphoma cell forward mutation assay demonstrated that this compound elicits a significant mutagenic response, highlighting its potential health risks [].
Q3: Has this compound been utilized in material science applications?
A: Yes, this compound has been employed as a hydrophobic modifier for hydroxyethyl cellulose (HEC) []. This modification, leading to the formation of EP16–HAHEC, significantly alters the rheological properties of the HEC, enhancing its viscosity, thermal stability, shear resistance, and salt resistance. These improved properties make EP16–HAHEC suitable for various applications requiring enhanced stability and performance.
Q4: Can you elaborate on the formation of this compound in different contexts?
A: this compound can be generated through different pathways. It's found among the volatile compounds identified in smoke-cured beef and mutton, likely formed during the smoking process []. Furthermore, it's detected as a significant product in the hydrothermal decomposition of glucose using Zinc Oxide (ZnO) as a catalyst, indicating its potential relevance in biomass conversion processes [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.